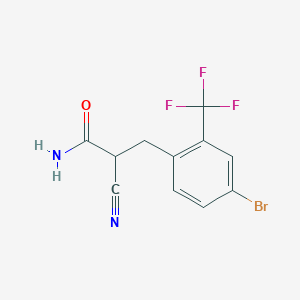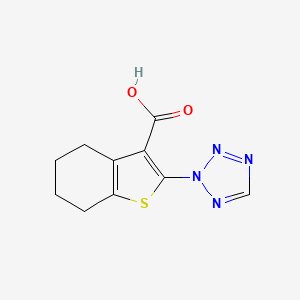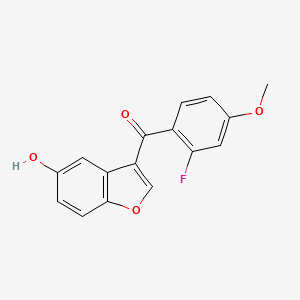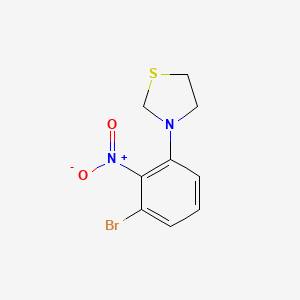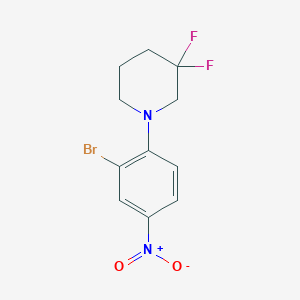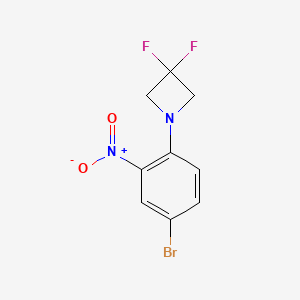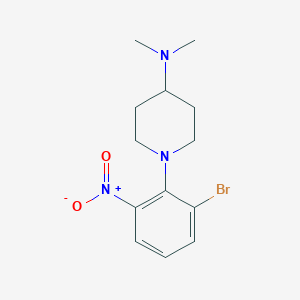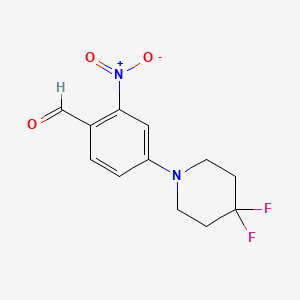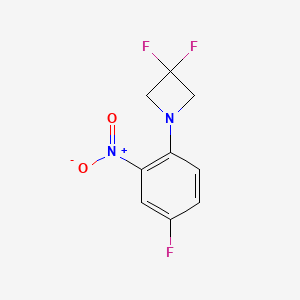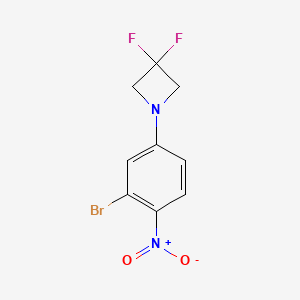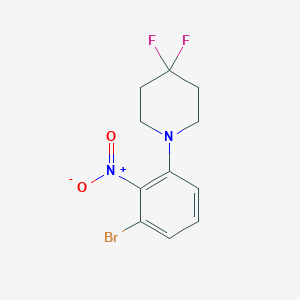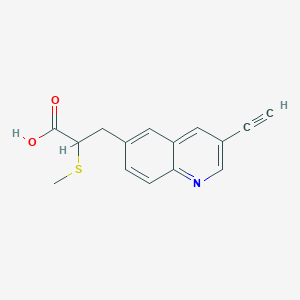
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
概要
説明
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid (EQMSP) is an important organic acid that has been studied extensively in recent years due to its potential as a therapeutic agent. EQMSP has a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. EQMSP is also known to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. EQMSP has been used in laboratory and clinical studies to study the effects of MAO inhibition on various diseases and conditions.
作用機序
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid is known to be a potent inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid binds to the active site of MAO, preventing the enzyme from breaking down these neurotransmitters. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
生化学的および生理学的効果
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential to treat a variety of diseases and conditions. It has been found to have anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been studied for its potential to treat depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been found to increase the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
実験室実験の利点と制限
The use of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and isolate. Additionally, it is a potent inhibitor of MAO, which makes it ideal for studying the effects of MAO inhibition on various diseases and conditions. However, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid does have some limitations. It is not stable in solution and can be degraded by light and oxygen. Additionally, it can be toxic in high concentrations and should be handled with caution.
将来の方向性
The potential of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid as a therapeutic agent is still being explored. Future research could focus on the development of novel formulations of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid that are more stable and less toxic. Additionally, further research could focus on the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on other diseases and conditions, such as Alzheimer’s disease and Huntington’s disease. Additionally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the metabolism of other neurotransmitters, such as norepinephrine and epinephrine. Finally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the immune system and its potential as an immunomodulatory agent.
科学的研究の応用
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied extensively in laboratory and clinical settings. It has been used to study the effects of MAO inhibition on various diseases and conditions, including depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been used to study the effects of MAO inhibition on the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential as an anti-inflammatory, antimicrobial, antifungal, and anti-cancer agent.
特性
IUPAC Name |
3-(3-ethynylquinolin-6-yl)-2-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-10-6-12-7-11(4-5-13(12)16-9-10)8-14(19-2)15(17)18/h1,4-7,9,14H,8H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZETYPTGIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CC1=CC2=CC(=CN=C2C=C1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




